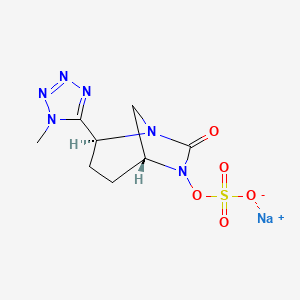
4-(2-Bromophenyl)-6-chloro-N-methylpyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromophenyl)-6-chloro-N-methylpyridin-3-amine is an organic compound that features a pyridine ring substituted with bromine, chlorine, and a methylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromophenyl)-6-chloro-N-methylpyridin-3-amine can be achieved through a multi-step process involving several key reactions:
Chlorination: The chlorination of the pyridine ring can be carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Bromophenyl)-6-chloro-N-methylpyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(2-Bromophenyl)-6-chloro-N-methylpyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 4-(2-Bromophenyl)-6-chloro-N-methylpyridin-3-amine involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, while the N-methylamine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenol: Similar in structure but lacks the pyridine ring and chlorine substitution.
6-Chloro-2-methylpyridine: Similar pyridine ring structure but lacks the bromine substitution.
Uniqueness
4-(2-Bromophenyl)-6-chloro-N-methylpyridin-3-amine is unique due to the combination of bromine, chlorine, and N-methylamine substitutions on the pyridine ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Propriétés
Numéro CAS |
825643-60-5 |
|---|---|
Formule moléculaire |
C12H10BrClN2 |
Poids moléculaire |
297.58 g/mol |
Nom IUPAC |
4-(2-bromophenyl)-6-chloro-N-methylpyridin-3-amine |
InChI |
InChI=1S/C12H10BrClN2/c1-15-11-7-16-12(14)6-9(11)8-4-2-3-5-10(8)13/h2-7,15H,1H3 |
Clé InChI |
YXMUCYSVRDXQBL-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CN=C(C=C1C2=CC=CC=C2Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


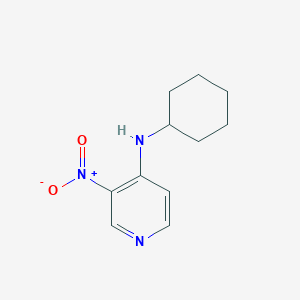
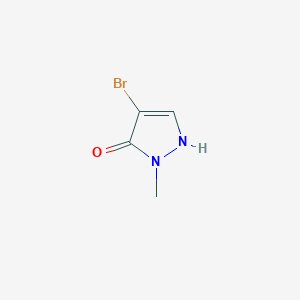


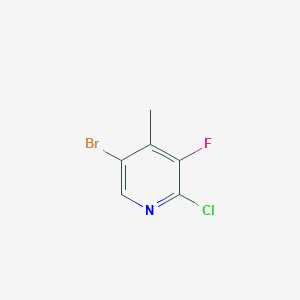

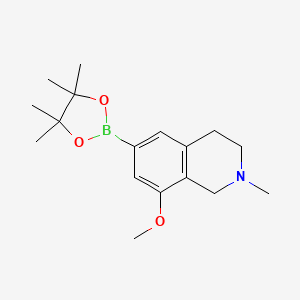
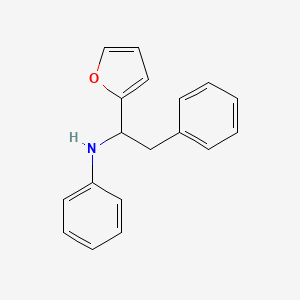
![2-[[5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]oxymethoxy]ethyl-trimethylsilane](/img/structure/B13912808.png)
